molecular formula C21H34N2O2 B14919588 2-(4-tert-butylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide

2-(4-tert-butylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide

Cat. No.: B14919588
M. Wt: 346.5 g/mol
InChI Key: ZORIMMKDQCNDMX-UHFFFAOYSA-N
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Description

2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(1-ISOPROPYL-4-PIPERIDYL)PROPANAMIDE is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a tert-butyl group attached to a phenoxy moiety, which is further connected to a piperidyl group via a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(1-ISOPROPYL-4-PIPERIDYL)PROPANAMIDE typically involves a multi-step process. One common method starts with the preparation of the phenoxy intermediate. This intermediate is synthesized by reacting 4-tert-butylphenol with an appropriate halogenated compound under basic conditions to form the phenoxy derivative. The next step involves the introduction of the piperidyl group through a nucleophilic substitution reaction, where the phenoxy intermediate reacts with 1-isopropyl-4-piperidylamine. Finally, the propanamide linkage is formed by reacting the resulting compound with a suitable acylating agent, such as propanoyl chloride, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The choice of solvents, temperature, and reaction time are critical parameters that are carefully controlled to ensure the efficient production of high-quality 2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(1-ISOPROPYL-4-PIPERIDYL)PROPANAMIDE.

Chemical Reactions Analysis

Types of Reactions

2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(1-ISOPROPYL-4-PIPERIDYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or piperidyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines

Scientific Research Applications

2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(1-ISOPROPYL-4-PIPERIDYL)PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in modulating biological pathways.

    Industry: The compound is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(1-ISOPROPYL-4-PIPERIDYL)PROPANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The phenoxy and piperidyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-TERT-BUTYL-PHENOXY)-N-(4-FLUORO-PHENYL)-ACETAMIDE
  • 2-(2-TERT-BUTYL-PHENOXY)-N-(2-FLUORO-PHENYL)-ACETAMIDE
  • 2-(2-TERT-BUTYL-PHENOXY)-N-(3-TRIFLUOROMETHYL-PHENYL)-ACETAMIDE

Uniqueness

2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(1-ISOPROPYL-4-PIPERIDYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the piperidyl moiety contributes to its biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H34N2O2

Molecular Weight

346.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide

InChI

InChI=1S/C21H34N2O2/c1-15(2)23-13-11-18(12-14-23)22-20(24)16(3)25-19-9-7-17(8-10-19)21(4,5)6/h7-10,15-16,18H,11-14H2,1-6H3,(H,22,24)

InChI Key

ZORIMMKDQCNDMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C(C)OC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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